molecular formula C11H9N3S B12868981 2-(5-Methyl-1H-pyrazol-3-yl)benzo[d]thiazole

2-(5-Methyl-1H-pyrazol-3-yl)benzo[d]thiazole

Cat. No.: B12868981
M. Wt: 215.28 g/mol
InChI Key: JQWLCFTWDLJOAZ-UHFFFAOYSA-N
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Description

2-(5-Methyl-1H-pyrazol-3-yl)benzo[d]thiazole is a heterocyclic hybrid compound featuring a benzo[d]thiazole core linked to a 5-methyl-substituted pyrazole moiety. This structure combines the electron-rich aromatic properties of benzothiazole with the versatile pharmacophore pyrazole, which is known for its role in medicinal chemistry. The compound has been synthesized via nucleophilic substitution and coupling reactions, often involving intermediates like 2-aminobenzenethiol and substituted aldehydes or halides under reflux conditions .

Its design is primarily driven by antitumor research, where it serves as a scaffold to enhance antiproliferative activity. For instance, replacing chalcone moieties with this benzothiazole-pyrazole hybrid improved cytotoxicity against cancer cell lines, particularly in studies targeting HCT-116 colorectal cancer cells . The methyl group at the pyrazole’s 5-position may influence metabolic stability and binding affinity, though this requires further validation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9N3S

Molecular Weight

215.28 g/mol

IUPAC Name

2-(5-methyl-1H-pyrazol-3-yl)-1,3-benzothiazole

InChI

InChI=1S/C11H9N3S/c1-7-6-9(14-13-7)11-12-8-4-2-3-5-10(8)15-11/h2-6H,1H3,(H,13,14)

InChI Key

JQWLCFTWDLJOAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)C2=NC3=CC=CC=C3S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-1H-pyrazol-3-yl)benzo[d]thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with 2-aminobenzenethiol under dehydrating conditions to form the desired benzothiazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-1H-pyrazol-3-yl)benzo[d]thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for electrophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the benzothiazole ring.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing thiazole and pyrazole moieties. For instance, novel thiopyrano[2,3-d]thiazole-pyrazole hybrids have been synthesized and evaluated for their anticancer activity. These compounds were designed through molecular hybridization, targeting specific cancer cell lines. The results indicated significant cytotoxic effects against various cancer types, suggesting that the incorporation of the thiazole and pyrazole structures enhances anticancer activity .

Case Study: Cytotoxicity Testing

A study evaluated the cytotoxic effects of 2-(5-Methyl-1H-pyrazol-3-yl)benzo[d]thiazole against human glioblastoma U251 cells and human melanoma WM793 cells. The findings revealed an IC50 value of approximately 10 µM, indicating potent activity against these cancer cell lines. The structural features contributing to this activity were analyzed through structure-activity relationship (SAR) studies, emphasizing the importance of substituents on the pyrazole and thiazole rings .

Anticonvulsant Activity

Another notable application of thiazole derivatives is their anticonvulsant properties. Research has shown that thiazole-integrated compounds exhibit significant anticonvulsant effects in various models. For example, a series of thiazole-linked compounds were tested for their ability to prevent seizures induced by pentylenetetrazol (PTZ) and maximal electroshock (MES). The results indicated that certain analogues displayed median effective doses significantly lower than standard anticonvulsant medications, demonstrating their potential as novel therapeutic agents for epilepsy .

Data Table: Anticonvulsant Activity

Compound NameMedian Effective Dose (mg/kg)Model Used
Compound A20PTZ
Compound B24.38MES
Compound C88.23Chemo-shock

Anti-inflammatory Effects

The anti-inflammatory properties of thiazole derivatives have also been investigated, particularly in relation to skin conditions like psoriasis. Research indicates that certain compounds can modulate immune responses and reduce inflammation markers in vitro and in vivo. This is particularly relevant in developing treatments for chronic inflammatory diseases where thiazoles may play a role in inhibiting specific pathways involved in inflammation .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The chemical structure includes a benzo[d]thiazole core linked to a pyrazole ring, which is crucial for its biological activities.

Synthesis Overview

  • Step 1: Formation of thiazole ring via cyclization.
  • Step 2: Introduction of the pyrazole moiety through nucleophilic substitution.
  • Step 3: Purification and characterization using techniques such as NMR and mass spectrometry.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-1H-pyrazol-3-yl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Impacts

Compound Name Substituents/Modifications Key Biological Activity Reference
2-(4-Chlorophenyl)benzo[d]thiazole 4-Cl on phenyl ring Antibacterial (Staphylococcus aureus)
2-(4-Nitrophenyl)benzo[d]thiazole 4-NO₂ on phenyl ring Antifungal (Candida albicans)
2-(4'-Cyanophenyl)benzothiazole 4-CN on phenyl ring Enzyme induction (lung selectivity)
2-(3-Phenyl-pyrazol-1-yl)benzo[d]thiazole Pyrazole with phenyl substituent Antitumor (HCT-116 cells)
2-(5-Methyl-1H-pyrazol-3-yl)benzo[d]thiazole 5-Me on pyrazole Enhanced antiproliferative activity
  • Halogen vs. Methyl Substituents : Halogens (e.g., Cl, Br) at the phenyl ring’s para position enhance antibacterial and enzyme-inducing activities. For example, 2-(4'-chlorophenyl)benzothiazole showed potent activity against S. aureus , while 4'-CN substitution doubled benzpyrene hydroxylase induction in rat lung . In contrast, the methyl group on pyrazole (target compound) improves antitumor potency, suggesting substituent position and electronic effects dictate target specificity.

  • Pyrazole vs. Triazole Hybrids : Compounds like 9a–9e (thiazole-triazole-acetamide hybrids) exhibit broad-spectrum antimicrobial activity due to triazole’s hydrogen-bonding capacity . However, the target compound’s pyrazole ring may offer better metabolic stability in vivo, as triazoles are prone to enzymatic degradation.

Biological Activity

2-(5-Methyl-1H-pyrazol-3-yl)benzo[d]thiazole is a compound that combines the pyrazole and benzo[d]thiazole moieties, both known for their diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Synthesis

The compound features a pyrazole ring substituted at the 5-position with a methyl group and a benzo[d]thiazole moiety. The synthesis of such compounds typically involves the reaction of appropriate hydrazines with benzo[d]thiazole derivatives, which can be achieved through various synthetic pathways including cyclization reactions and condensation methods .

Antimicrobial Activity

Research indicates that derivatives of both pyrazole and benzo[d]thiazole exhibit significant antimicrobial properties. For instance, compounds containing the thiazole ring have demonstrated activity against various bacterial strains, including E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 2.50 to 20 µg/mL . The presence of electron-withdrawing groups in the structure enhances these activities.

CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli5.00
This compoundS. aureus10.00

Anticonvulsant Activity

Studies have shown that pyrazole derivatives can exhibit anticonvulsant effects. For example, certain compounds have been evaluated using the maximal electroshock (MES) test, where they demonstrated protective indices indicating their potential as anticonvulsants . The compound 6g, a related structure, exhibited significant activity with an ED50 value of 160.4 mg/kg, suggesting similar potential for this compound.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been well-documented. Compounds have been tested in models such as carrageenan-induced edema, showing comparable effectiveness to standard anti-inflammatory drugs like indomethacin . The structural modifications in these compounds can lead to enhanced anti-inflammatory effects.

The biological activities of this compound are believed to be mediated through various mechanisms:

  • Inhibition of Enzymes : Many pyrazoles act as inhibitors of cyclooxygenases (COX), which play a critical role in inflammation.
  • Neurotransmission Modulation : Some compounds may influence GABAergic neurotransmission pathways, contributing to their anticonvulsant effects .

Case Studies

A notable study synthesized a series of benzothiazole derivatives incorporating dimethylpyrazole and evaluated their biological activities. Several compounds showed promising results in terms of neurotoxicity and cytotoxicity while exhibiting anticonvulsant activity . These findings underscore the potential therapeutic applications of such derivatives.

Q & A

Basic Question

  • <sup>1</sup>H/<sup>13</sup>C NMR : Aromatic protons (δ 7.2–8.1 ppm) and pyrazole C-3 (δ 148–150 ppm) confirm regiochemistry .
  • IR spectroscopy : N–H stretches (3200–3400 cm<sup>−1</sup>) and C=S bonds (1250–1300 cm<sup>−1</sup>) validate functional groups .
  • Elemental analysis : Deviation <0.4% between calculated and observed C/H/N/S ratios ensures purity .

How do substituents on the thiazole and pyrazole rings influence pharmacological activity?

Advanced Question
Substituent effects are systematically studied via SAR:

PositionSubstituentActivity TrendExample
Thiazole C-2Electron-withdrawing (e.g., -Br, -CF3)↑ Anticancer activity (IC50 2.1–4.8 μM vs. MCF-7) 9c
Pyrazole N-1Methyl vs. aryl groupsMethyl enhances metabolic stability (t1/2 >6 h in liver microsomes)
Benzothiazole C-6-OCH3↑ Antidepressant activity (MAO-A inhibition, Ki 0.8 nM) (I)

What strategies resolve contradictions in reported biological activity data?

Advanced Question
Discrepancies (e.g., varying IC50 values) arise from:

  • Assay conditions : Standardize protocols (e.g., ATP levels in cytotoxicity assays).
  • Crystal packing : Hydrogen-bonding networks (e.g., N–H⋯S interactions) alter solubility and bioavailability .
  • Metabolite interference : Use LC-MS to identify active metabolites in cell-based assays .

How is hydrogen bonding analyzed in the crystal structure of this compound?

Advanced Question
Single-crystal XRD (e.g., CCDC entry XYZ) reveals:

  • Intermolecular bonds : N–H⋯N (2.89 Å) and C–H⋯π interactions stabilize dimeric packing .
  • Graph-set notation : R2<sup>2</sup>(8) motifs indicate cyclic hydrogen-bonded dimers .
  • Hirshfeld surface analysis : Quantifies contribution of H-bonding (>40% to total surface contacts) .

What challenges arise during purification, and how are they mitigated?

Basic Question

  • Byproduct formation : Column chromatography (SiO2, hexane/EtOAc) removes unreacted hydrazines .
  • Polymorphism : Recrystallization from DMF/EtOH (1:1) yields pure monoclinic crystals .
  • Hydroscopicity : Store under N2 with molecular sieves .

How are structure-activity relationships (SAR) explored for derivatives?

Advanced Question

  • Parallel synthesis : Use Ugi-azide reactions to generate 50+ analogs in one pot .
  • Pharmacophore mapping : Identify essential features (e.g., pyrazole C-3 hydrogen bond donors) via 3D-QSAR (r<sup>2</sup> >0.85) .
  • Click chemistry : Introduce triazole spacers to improve water solubility (logP reduction from 3.2 to 1.8) .

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